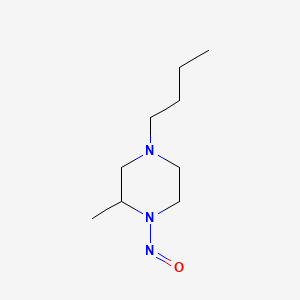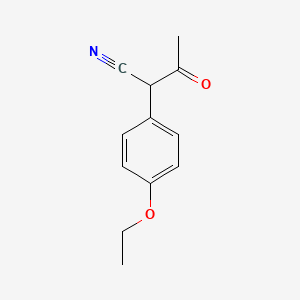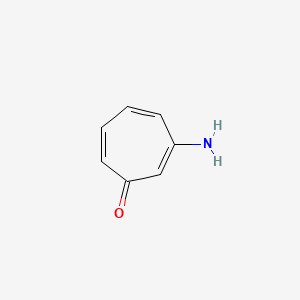
Tropone, 3-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tropone, 3-amino- is an organic compound belonging to the troponoid series of aromatic compounds It is characterized by a seven-membered ring structure with an amino group attached at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminotropone typically involves the ammonolysis of 3-tosyloxytropone. The optimal conditions for this reaction include using isopropanol as the solvent, maintaining a reaction temperature of 45-50°C, and a reaction time of approximately 80 minutes . Another method involves the reaction of tropolone methyl ether with liquid ammonia .
Industrial Production Methods: While specific industrial production methods for 3-aminotropone are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of solvent, temperature control, and reaction time are critical factors in ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tropone, 3-amino- undergoes various chemical reactions, including:
Bromination: This reaction can yield 3-amino-2-bromotropone or 2-bromo-3-hydroxytropone, depending on the conditions.
Methylation: Treatment with dimethyl sulfate produces 3-methoxytroponeimine.
Acetylation: Heating with acetic anhydride results in the formation of N-acetyl derivative.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Methylation: Dimethyl sulfate in the presence of a base.
Acetylation: Acetic anhydride under heating conditions.
Major Products:
Bromination: 3-amino-2-bromotropone, 2-bromo-3-hydroxytropone.
Methylation: 3-methoxytroponeimine.
Acetylation: N-acetyl derivative of 3-aminotropone.
Wissenschaftliche Forschungsanwendungen
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound, although specific applications are still under investigation.
Industry: Its derivatives are used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 3-aminotropone exerts its effects is primarily through its interaction with transition metals, forming complexes that can catalyze various chemical reactions. The molecular targets and pathways involved are specific to the type of reaction and the metal used in the complex .
Vergleich Mit ähnlichen Verbindungen
- 2-Aminotropone
- N,N’-Di(tropon-2-yl)piperazine
- 5-(4-Ethoxyphenylazo)tropolone
Comparison: Tropone, 3-amino- is unique due to its specific position of the amino group on the seven-membered ring, which influences its reactivity and the types of reactions it can undergo. Compared to 2-aminotropone, 3-aminotropone has different electronic properties and steric effects, making it suitable for different applications .
Eigenschaften
CAS-Nummer |
19617-09-5 |
|---|---|
Molekularformel |
C7H7NO |
Molekulargewicht |
121.139 |
IUPAC-Name |
3-aminocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H7NO/c8-6-3-1-2-4-7(9)5-6/h1-5H,8H2 |
InChI-Schlüssel |
CVHWJSFLYOUNDQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=O)C=C1)N |
Synonyme |
3-Aminotropone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 7-amino-4,9-dimethoxy-6-methyl-](/img/no-structure.png)
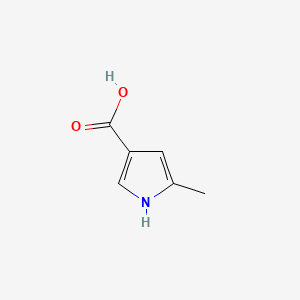

![[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-hydroxyphosphoryl] phosphanyl hydrogen phosphate](/img/structure/B560902.png)
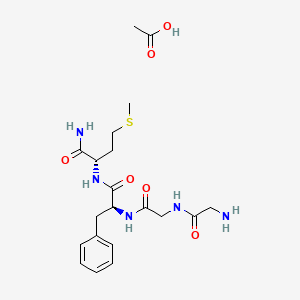
![2-{(Ethoxycarbonyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B560905.png)

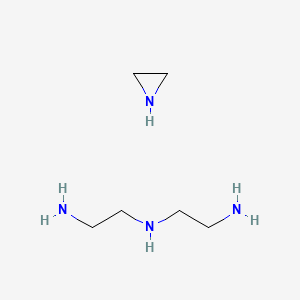
![N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]hexadecanamide](/img/structure/B560909.png)
